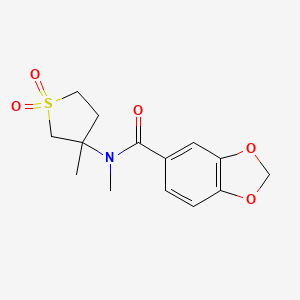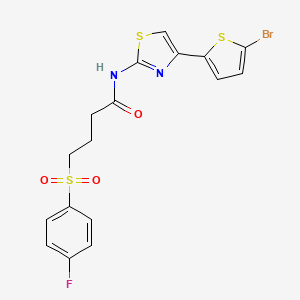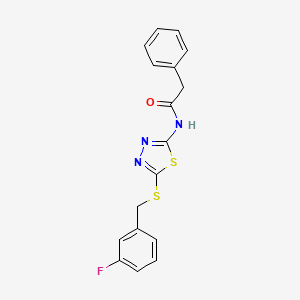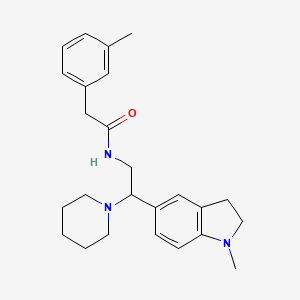
N-(1,1-diketo-3-methyl-thiolan-3-yl)-N-methyl-piperonylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-diketo-3-methyl-thiolan-3-yl)-N-methyl-piperonylamide, commonly known as DMT, is a synthetic compound that has been used extensively in scientific research. DMT is a potent hallucinogen that has been found to have a wide range of effects on the human body. In
Mécanisme D'action
The exact mechanism of action of DMT is not fully understood, but it is thought to act primarily by binding to serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By binding to serotonin receptors, DMT is believed to alter the activity of certain brain regions, leading to the characteristic hallucinogenic effects.
Biochemical and Physiological Effects:
DMT has been found to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. DMT has also been found to alter the activity of certain brain regions, leading to changes in mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
DMT has several advantages for use in lab experiments. It is a potent and highly specific hallucinogen, making it useful for studying the effects of hallucinogens on the brain. It is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use. DMT is a controlled substance in many countries, making it difficult to obtain for research purposes. It is also highly potent and can be dangerous if not handled properly.
Orientations Futures
There are several future directions for research on DMT. One area of interest is the potential therapeutic uses of DMT. Some researchers have suggested that DMT may have potential as a treatment for certain psychiatric disorders, such as depression and anxiety. Another area of interest is the development of new synthetic analogs of DMT, which may have improved pharmacokinetic properties or altered effects on the brain. Finally, more research is needed to fully understand the mechanism of action of DMT and its effects on the human body.
Méthodes De Synthèse
DMT can be synthesized using a variety of methods. One of the most common methods involves the reaction of piperonyl chloride with N-methylthioacetamide in the presence of a strong base such as sodium hydride. The resulting product is then treated with acid to yield DMT. Other methods include the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Applications De Recherche Scientifique
DMT has been used extensively in scientific research due to its potent hallucinogenic effects. It has been found to have a wide range of applications, including studies on the mechanism of action of hallucinogens, the effects of hallucinogens on the brain, and the potential therapeutic uses of hallucinogens. DMT has also been used in studies on the effects of different doses and routes of administration on the human body.
Propriétés
IUPAC Name |
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-14(5-6-21(17,18)8-14)15(2)13(16)10-3-4-11-12(7-10)20-9-19-11/h3-4,7H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOWGVCTROVGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-diketo-3-methyl-thiolan-3-yl)-N-methyl-piperonylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]thio}ethyl)propanamide](/img/structure/B2798772.png)


![5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2798779.png)
![2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798781.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2798783.png)

-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2798787.png)
![(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B2798789.png)
![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2798792.png)

